Rhodate(2-), pentachloro-, dipotassium

Description

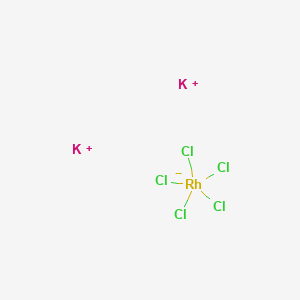

Dipotassium pentachlororhodate(2-), with the hypothetical formula K₂[RhCl₅], is a chlorometallate complex where rhodium (Rh) serves as the central metal atom in the +3 oxidation state. This compound is characterized by a pentachloro ligand arrangement around rhodium, forming a coordination complex with a net charge of 2- balanced by two potassium counterions.

Properties

IUPAC Name |

dipotassium;pentachlororhodium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2K.Rh/h5*1H;;;/q;;;;;2*+1;+3/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPORAXCNSGGEV-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5K2Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885933 | |

| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65980-75-8 | |

| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065980758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium pentachlororhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium pentachlororhodate(2-) can be synthesized through the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the pentachlororhodate complex. The reaction can be represented as follows:

RhCl3+2KCl→K2[RhCl5]

Industrial Production Methods

In an industrial setting, the production of dipotassium pentachlororhodate(2-) involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a highly pure form. Industrial production methods are designed to optimize yield and efficiency while ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentachlororhodate(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.

Reduction: It can be reduced to form lower oxidation state rhodium complexes.

Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a solvent such as ethanol or acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) or rhodium(V) complexes, while reduction may produce rhodium(I) or rhodium(0) species. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Dipotassium pentachlororhodate(2-) has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various rhodium complexes, which are important in catalysis and materials science.

Biology: Rhodium complexes have been studied for their potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore the use of rhodium complexes in medical applications, such as drug development and diagnostic imaging.

Industry: The compound is used in industrial processes, including the production of fine chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of dipotassium pentachlororhodate(2-) involves its ability to coordinate with other molecules and ions. The rhodium center can undergo various oxidation and reduction reactions, allowing it to participate in catalytic cycles. The chloride ligands can be substituted with other ligands, enabling the formation of a wide range of coordination complexes. These properties make it a versatile compound in both chemical and biological systems.

Comparison with Similar Compounds

Key Observations:

Coordination Number and Geometry :

- The pentachloro complexes ( K₂[RhCl₅] , K₂RuCl₅·H₂O ) exhibit a coordination number of 5, likely adopting a square pyramidal or trigonal bipyramidal geometry. In contrast, hexachloro complexes ( K₂[OsCl₆] , K₂[PdCl₆] ) adopt octahedral geometries due to their six chloride ligands .

Oxidation States :

- Rhodium and ruthenium in the pentachloro complexes are in the +3 oxidation state, while osmium, palladium, and iridium in hexachloro complexes are in the +4 state. This reflects the balance between chloride ligands (-1 each) and the overall charge of the complex .

Hydration and Stability :

- K₂RuCl₅·H₂O includes a water molecule, which may enhance its solubility in polar solvents but reduce thermal stability compared to anhydrous analogs. Hexachloro complexes like K₂[OsCl₆] are typically more stable due to higher symmetry and ligand saturation .

Applications and Reactivity :

- Hexachlorometallates (e.g., K₂[PdCl₆] ) are widely used in catalysis and materials science, whereas pentachloro complexes are less common and may require specialized synthesis conditions. The lower coordination number in pentachloro complexes could render them more reactive in substitution reactions .

Biological Activity

Rhodate(2-), pentachloro-, dipotassium, commonly referred to as dipotassium pentachlororhodate(II), is a coordination compound with significant potential in biological applications. This article explores its biological activity, synthesis methods, and notable research findings.

- Molecular Formula : K₂[RhCl₅]

- Molecular Weight : 358.4 g/mol

- CAS Number : 65980-75-8

Synthesis Methods

Dipotassium pentachlororhodate(II) can be synthesized through the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The general reaction is depicted as follows:

This reaction typically requires heating to facilitate complex formation. In industrial settings, purification and crystallization steps are employed to enhance yield and purity.

Biological Activity

Research indicates that rhodium complexes, including dipotassium pentachlororhodate(II), exhibit various biological activities, particularly in anticancer research. Some key findings include:

- Anticancer Properties : Studies have shown that rhodium complexes can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage. The interaction of these compounds with cellular components leads to significant alterations in cell proliferation and viability.

- Mechanism of Action : The biological activity is attributed to the ability of the rhodium center to undergo oxidation and reduction reactions, allowing it to interact with biomolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to cell death in malignant cells.

Case Studies

Several studies have highlighted the biological effects of dipotassium pentachlororhodate(II):

- Study on Cancer Cell Lines : A study investigated the effects of dipotassium pentachlororhodate(II) on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound was found to enhance the efficacy of traditional chemotherapeutics when used in combination treatments.

- Toxicological Assessment : An assessment by the U.S. Environmental Protection Agency (EPA) reviewed the toxicity profiles of rhodium complexes, indicating potential risks associated with prolonged exposure but also noting their therapeutic potential when used judiciously .

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of rhodium complexes. Results indicated promising outcomes in tumor reduction without significant systemic toxicity at optimal dosages.

Comparative Analysis

To contextualize the biological activity of dipotassium pentachlororhodate(II), a comparison with similar rhodium compounds is outlined below:

| Compound | Anticancer Activity | Toxicity Profile |

|---|---|---|

| Dipotassium Pentachlororhodate(II) | High | Moderate (controlled) |

| Potassium Hexachlororhodate(III) | Moderate | High |

| Sodium Pentachlororhodate(II) | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.